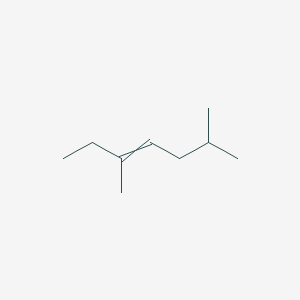![molecular formula C22H14N2O2 B14526583 2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 62783-05-5](/img/structure/B14526583.png)
2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound that features a quinoline moiety fused with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. These compounds undergo 1,3-dipolar cycloaddition of azides onto alkenes followed by 6π-electrocyclization of N-H imine intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cascade C-H transformations has been reported to be effective in producing isoindole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using trihaloisocyanuric acid under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and isoindole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor by binding to enzyme active sites, thereby preventing substrate interaction. The pathways involved include the inhibition of both cathodic and anodic corrosion currents in metal surfaces .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: This compound also contains a quinoline moiety and has been studied for its corrosion inhibition properties.
Nicoisoindoles: These are isoindole derivatives with antiviral properties, isolated from natural sources.
Uniqueness
2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to its specific structural combination of quinoline and isoindole moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
62783-05-5 |
|---|---|
Molecular Formula |
C22H14N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(2-methylquinolin-8-yl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C22H14N2O2/c1-13-9-10-14-7-4-8-19(20(14)23-13)24-21(25)17-11-15-5-2-3-6-16(15)12-18(17)22(24)26/h2-12H,1H3 |
InChI Key |
YBUWEOBAXDMDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N3C(=O)C4=CC5=CC=CC=C5C=C4C3=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile](/img/structure/B14526527.png)

![Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane](/img/structure/B14526539.png)
![2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene](/img/structure/B14526544.png)




![(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane)](/img/structure/B14526576.png)
![2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14526579.png)


